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Executive Summary
Dimefox (CAS No. 115-26-4) is a highly toxic organophosphate compound, formerly used as a

systemic insecticide and acaricide.[1][2] Like other organophosphates, its primary mechanism

of toxicity is the potent and irreversible inhibition of acetylcholinesterase (AChE), a critical

enzyme in the nervous system.[3] This inhibition leads to an accumulation of the

neurotransmitter acetylcholine, resulting in a state of cholinergic crisis characterized by a wide

range of autonomic and neuromuscular symptoms.[3][4] Due to its high toxicity, Dimefox has

been deemed obsolete or is no longer registered for use as a pesticide in many countries,

including the United States and the United Kingdom.[1][2] This technical guide provides a

comprehensive overview of the available toxicological data for Dimefox, including its

mechanism of action, acute toxicity, and what is known about its long-term effects. This

document also outlines representative experimental protocols for key toxicological

assessments and visualizes important pathways and workflows.

Chemical and Physical Properties
Dimefox is a colorless liquid with a characteristic fishy odor.[2] Key chemical and physical

properties are summarized in the table below.
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Property Value Reference

Chemical Formula C4H12FN2OP [2]

Molar Mass 154.125 g·mol−1 [2]

Appearance Colorless liquid [2]

Odor Fishy [2]

Density 1.11 g·mL–1 [2]

Solubility in water 14.8 g·L–1 [2]

Vapor Pressure 14663 mPa [2]

Mechanism of Action: Acetylcholinesterase
Inhibition
The primary mechanism of Dimefox's toxicity is the inhibition of acetylcholinesterase (AChE).

AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in

cholinergic synapses, a process essential for terminating nerve impulses.

Dimefox, as an organophosphate, acts as an irreversible inhibitor of AChE. The phosphorus

atom in Dimefox is electrophilic and reacts with the serine hydroxyl group in the active site of

AChE, forming a stable, covalent phosphate-enzyme complex. This phosphorylation of the

enzyme renders it inactive, preventing the breakdown of acetylcholine.

The resulting accumulation of acetylcholine in the synaptic cleft leads to continuous stimulation

of cholinergic receptors (both muscarinic and nicotinic), causing a wide array of toxic signs and

symptoms.[3]

Signaling Pathway: Acetylcholinesterase Inhibition by
Dimefox
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Caption: Inhibition of Acetylcholinesterase by Dimefox leading to Cholinergic Crisis.

Pharmacokinetics (ADME)
Detailed pharmacokinetic studies specifically on Dimefox are limited in the available scientific

literature. However, based on general knowledge of organophosphates and some available

data, the following can be inferred:

Absorption: Dimefox can be absorbed through inhalation, ingestion, and dermal contact.[2]

The rate of absorption is expected to be rapid via inhalation and ingestion, while dermal

absorption may be slower but still significant.[4]

Distribution: Following absorption, organophosphates are generally distributed throughout

the body.
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Metabolism: Some organophosphates undergo metabolic activation in the liver to more

potent AChE inhibitors.[5] It is plausible that Dimefox may also be metabolized by hepatic

enzymes.

Excretion: Limited data suggests that after oral administration in rats, Dimefox and its

metabolites are eliminated primarily through the urine.[6]

Toxicology Profile
Acute Toxicity
Dimefox is classified as highly toxic.[1] The primary effects of acute exposure are due to the

cholinergic crisis.

Signs and Symptoms of Acute Exposure:[4]

Muscarinic effects: Nausea, vomiting, diarrhea, abdominal cramps, excessive salivation,

sweating, blurred vision (due to miosis), and bronchoconstriction.

Nicotinic effects: Muscle fasciculations, cramping, weakness, and eventually paralysis.

Central Nervous System (CNS) effects: Headache, dizziness, anxiety, confusion,

convulsions, coma, and respiratory depression.

Quantitative Acute Toxicity Data:

Species Route LD50 Reference

Rat Oral 1 - 7.5 mg/kg [6]

Rat Dermal 5 mg/kg [6]

Mouse Oral 2 mg/kg [2]

Rabbit Intravenous 3 mg/kg [2]

Human (probable oral

lethal dose)
Oral 5 - 50 mg/kg [6]
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Chronic Toxicity
Specific long-term studies on the chronic toxicity of Dimefox are not well-documented in the

reviewed literature. However, chronic exposure to other organophosphates has been

associated with long-term neurological and neurobehavioral deficits.[3][7][8]

No-Observed-Adverse-Effect-Level (NOAEL) and Lowest-Observed-Adverse-Effect-Level

(LOAEL):

Species
Exposure
Duration

Endpoint NOAEL LOAEL Reference

Human -

Red cell

cholinesteras

e inhibition

0.002

mg/kg/day
- [6]

Rat -

Red cell

cholinesteras

e inhibition

0.003

mg/kg/day
- [6]

Pig -

Red cell

cholinesteras

e inhibition

0.006

mg/kg/day
- [6]

Genotoxicity, Carcinogenicity, and Reproductive and
Developmental Toxicity
There is a significant lack of specific data on the genotoxicity, carcinogenicity, and reproductive

and developmental toxicity of Dimefox. Studies on other organophosphates have shown mixed

results, with some demonstrating genotoxic or carcinogenic potential.[9][10] Given the absence

of Dimefox-specific data, a conclusive statement on these endpoints cannot be made.

Regulatory bodies like the National Toxicology Program (NTP) have not published specific

carcinogenesis bioassays for Dimefox.[11][12][13]

Experimental Protocols
Detailed experimental protocols for toxicological studies specifically utilizing Dimefox are

scarce. The following sections describe representative methodologies for key toxicity
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assessments, based on established guidelines and protocols for organophosphates.

Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for determining the in vitro inhibition of AChE.

Principle: Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. Thiocholine

reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-

thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The rate of color

development is proportional to AChE activity.

Materials:

Phosphate buffer (e.g., pH 8.0)

Acetylthiocholine iodide (ATCI) solution

DTNB solution

Purified acetylcholinesterase (from electric eel or human erythrocytes)

Test compound (Dimefox) dissolved in a suitable solvent (e.g., DMSO, ensuring final

concentration does not inhibit the enzyme)

96-well microplate

Microplate reader

Procedure:

Prepare serial dilutions of the test compound (Dimefox).

In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and

the AChE enzyme solution. Include a control with solvent only.

Incubate the plate for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with

the enzyme.

Initiate the reaction by adding the ATCI and DTNB solution to all wells.
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Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for

10-15 minutes) to determine the reaction rate.

Calculate the percentage of inhibition for each concentration of the test compound compared

to the control.

The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity)

can be determined by plotting the percent inhibition against the logarithm of the inhibitor

concentration.

Acute Oral Toxicity (LD50 Determination)
This protocol outlines a general procedure for determining the median lethal dose (LD50) in

rodents, following principles of OECD Guideline 420 (Acute Oral Toxicity - Fixed Dose

Procedure) or similar methods.

Animals: Young, healthy adult rats (e.g., Sprague-Dawley or Wistar strain) of a single sex are

typically used.

Procedure:

Animals are fasted overnight prior to dosing.

The test substance (Dimefox) is administered by gavage in a suitable vehicle.

A series of fixed dose levels are used (e.g., 5, 50, 300, 2000 mg/kg). A sighting study with a

single animal may be performed to determine the starting dose.

Animals are observed for signs of toxicity and mortality for at least 14 days. Observations

should be frequent on the day of dosing and at least daily thereafter.

All clinical signs, body weight changes, and mortality are recorded.

A gross necropsy is performed on all animals at the end of the study.

The LD50 is estimated based on the mortality data.

Dermal and Inhalation Toxicity Studies
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Standardized guidelines from regulatory bodies like the OECD and EPA exist for conducting

dermal and inhalation toxicity studies.[14][15][16][17][18][19][20][21] These studies involve

applying the test substance to the skin of animals (typically rats or rabbits) or exposing them to

an aerosol or vapor in an inhalation chamber, respectively. Endpoints similar to acute oral

toxicity studies are evaluated.

Carcinogenicity Bioassay
A long-term carcinogenicity bioassay, typically conducted over two years in rodents, would be

necessary to evaluate the carcinogenic potential of Dimefox. These studies are performed

according to stringent guidelines (e.g., NTP, OECD).[11][12][13]

Reproductive and Developmental Toxicity Studies
To assess reproductive and developmental toxicity, multi-generational studies in rodents are

typically conducted (e.g., OECD Guidelines 416, 422, 443).[22][23][24][25][26] These studies

evaluate the effects of the test substance on reproductive performance of the parental

generation and the development of their offspring.

Visualizations
Experimental Workflow: In Vitro AChE Inhibition Assay
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Caption: A generalized workflow for an in vitro acetylcholinesterase inhibition assay.
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Conclusion
Dimefox is a highly toxic organophosphate with a well-established mechanism of action

involving the irreversible inhibition of acetylcholinesterase. The acute toxicological effects are

well-characterized and are consistent with a cholinergic crisis. However, there is a significant

lack of publicly available data on the pharmacokinetics, chronic toxicity, genotoxicity,

carcinogenicity, and reproductive and developmental toxicity of Dimefox. This data gap makes

a complete risk assessment for long-term exposure challenging. The experimental protocols

provided in this guide are representative methodologies that can be applied to assess the

toxicological profile of organophosphates like Dimefox. Further research would be necessary

to fully elucidate the complete toxicological profile of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. m.youtube.com [m.youtube.com]

2. Dimefox - Wikipedia [en.wikipedia.org]

3. Nerve agent - Wikipedia [en.wikipedia.org]

4. epa.gov [epa.gov]

5. The conversion of dimefox into an anticholinesterase by rat liver in vitro - PMC
[pmc.ncbi.nlm.nih.gov]

6. Dimefox | C4H12FN2OP | CID 8264 - PubChem [pubchem.ncbi.nlm.nih.gov]

7. Effects of Long-Term Exposure to Organophosphate Pesticides in Humans - Gulf War and
Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

8. stacks.cdc.gov [stacks.cdc.gov]

9. oehha.ca.gov [oehha.ca.gov]

10. Developmental toxicity of orally administered technical dimethoate in rats - PubMed
[pubmed.ncbi.nlm.nih.gov]

11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b150142?utm_src=pdf-body
https://www.benchchem.com/product/b150142?utm_src=pdf-body
https://www.benchchem.com/product/b150142?utm_src=pdf-body
https://www.benchchem.com/product/b150142?utm_src=pdf-custom-synthesis
https://m.youtube.com/watch?v=n_OBITwTiQ8
https://en.wikipedia.org/wiki/Dimefox
https://en.wikipedia.org/wiki/Nerve_agent
https://www.epa.gov/sites/default/files/documents/rmpp_6thed_ch5_organophosphates.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC1199828/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1199828/
https://pubchem.ncbi.nlm.nih.gov/compound/Dimefox
https://www.ncbi.nlm.nih.gov/books/NBK222858/
https://www.ncbi.nlm.nih.gov/books/NBK222858/
https://stacks.cdc.gov/view/cdc/243588
https://oehha.ca.gov/sites/default/files/media/downloads/crnr/batch4sums.pdf
https://pubmed.ncbi.nlm.nih.gov/16496292/
https://pubmed.ncbi.nlm.nih.gov/16496292/
https://ntp.niehs.nih.gov/sites/default/files/ntp/roc/content/listed_substances_508.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150142?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


12. 15th Report on Carcinogens [ntp.niehs.nih.gov]

13. downloads.regulations.gov [downloads.regulations.gov]

14. oem.bmj.com [oem.bmj.com]

15. A method for determining the dermal toxicity of pesticides - PMC [pmc.ncbi.nlm.nih.gov]

16. Acute dermal toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization
of the United Nations [fao.org]

17. Short-term toxicity – 90-day dermal | Pesticide Registration Toolkit | Food and Agriculture
Organization of the United Nations [fao.org]

18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

19. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

20. downloads.regulations.gov [downloads.regulations.gov]

21. epa.gov [epa.gov]

22. oecd.org [oecd.org]

23. Reproductive toxicology studies ACCORDING TO OECD guidlines 422 | PPTX
[slideshare.net]

24. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

25. oecd.org [oecd.org]

26. oecd.org [oecd.org]

To cite this document: BenchChem. [Toxicological Profile of Dimefox: An In-depth Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b150142#toxicological-profile-of-dimefox]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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